3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound with a unique structure. This compound is characterized by its octahydropyrrolo[3,4-c]pyrrole core, which is substituted with methyl and isopropyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar core structures but different substituents.
Pyrrole derivatives: Compounds with variations in the pyrrole ring and substituents.
Uniqueness
3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3a,6a-dimethyl-5-propan-2-yl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C11H22N2/c1-9(2)13-7-10(3)5-12-6-11(10,4)8-13/h9,12H,5-8H2,1-4H3 |
InChI Key |
ITOBRGQCGSCTER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2(CNCC2(C1)C)C |
Origin of Product |
United States |
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